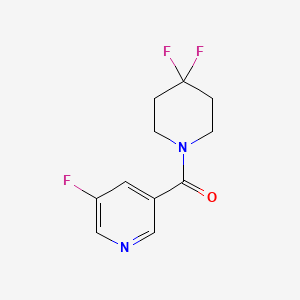
(4,4-Difluoropiperidin-1-yl)(5-fluoropyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4,4-Difluoropiperidin-1-yl)(5-fluoropyridin-3-yl)methanone” is a chemical compound . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular formula of this compound is C11H11F3N2O. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other organic compounds .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the current data .Aplicaciones Científicas De Investigación
Medicinal Chemistry
This compound is utilized in medicinal chemistry research due to its potential as a building block for the synthesis of various pharmaceutical agents. Its difluoropiperidinyl and fluoropyridinyl groups are often seen in molecules with significant biological activity, suggesting its use in the development of new therapeutic drugs .
Material Science
In material science, the compound’s unique molecular structure could be explored for the development of novel materials. Its robustness under high temperatures and potential for forming stable polymers or co-polymers makes it a candidate for creating new composite materials .
Drug Development
Drug development processes may benefit from this compound’s properties, especially in the early stages of drug discovery. It could serve as a precursor or an intermediate in the synthesis of more complex molecules with desired pharmacological effects .
Catalysis
The compound’s structure indicates potential utility in catalysis. Its fluorinated groups might be involved in catalytic cycles, particularly in reactions requiring a strong electron-withdrawing group to stabilize transition states or intermediates .
Industrial Applications
Industrial applications of this compound could include its use as a specialty chemical in various manufacturing processes. Its stability and reactivity profile make it suitable for complex chemical syntheses that require precise control over reaction conditions .
Biological Applications
Biologically, the compound could be investigated for its interaction with biological macromolecules. Research in this area might provide insights into new ways to modulate biological pathways or discover new targets for drug action .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-(5-fluoropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-9-5-8(6-15-7-9)10(17)16-3-1-11(13,14)2-4-16/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLYDOFSGSXYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Difluoropiperidin-1-yl)(5-fluoropyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

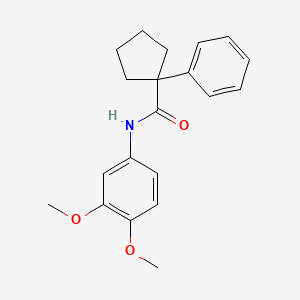

![4-[[(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2974397.png)
![methyl 4-{[(3-ethoxy-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2974398.png)
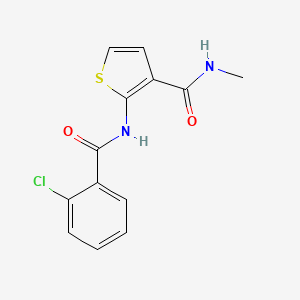
![N-(2-chlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2974401.png)
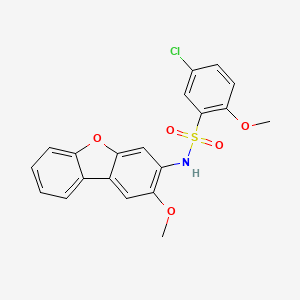
![5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2974403.png)


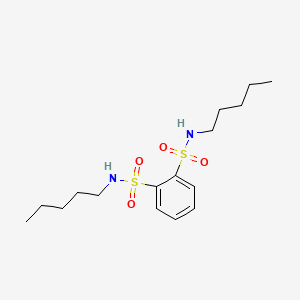

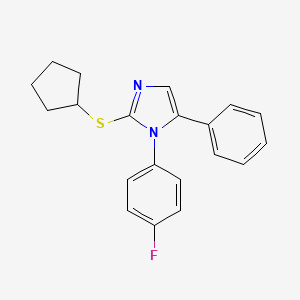
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2974415.png)